Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with thioglycolic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the thiophene ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 |
InChI Key |
GWAFTRGNRRLRRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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